N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Description
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, a hydroxypropyl chain, and both dibenzylamino and methoxyphenyl substituents, making it a molecule of interest in various chemical and biological studies.
Properties
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O4S/c1-36-30-20-12-11-19-29(30)32(37(34,35)28-17-9-4-10-18-28)24-27(33)23-31(21-25-13-5-2-6-14-25)22-26-15-7-3-8-16-26/h2-20,27,33H,21-24H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEXYKWIDDPDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step often involves the reaction of an epoxide, such as glycidol, with dibenzylamine under basic conditions to form the hydroxypropyl intermediate.
Sulfonamide Formation: The hydroxypropyl intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. This step forms the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing continuous flow processes to enhance yield and purity. Industrial production also emphasizes safety and environmental considerations, such as proper handling of reagents and waste management.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The sulfonamide group can be reduced under specific conditions, although this is less common due to the stability of the sulfonamide bond.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) for strong reduction conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the sulfonamide group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and sulfonamide groups can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide: Similar structure but with a different position of the methoxy group.
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide: Contains an additional methyl group on the benzene ring.
Uniqueness
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dibenzylamino and methoxyphenyl groups allows for versatile interactions in various chemical reactions and biological assays, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
